molecular formula C10H10N4O2 B275628 N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine

N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B275628
M. Wt: 218.21 g/mol
InChI Key: NPGMTKIYCSSXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine, also known as BDMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology and medicine. BDMT is a triazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to increase the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for further research in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its low toxicity and high selectivity towards cancer cells, making it a potential candidate for further research in cancer treatment. However, one of the limitations of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for further research on N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine. One of the most promising directions is its use as a potential anti-cancer agent, particularly in the treatment of breast and lung cancers. Further research is also needed to fully understand the mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine and its potential applications in the treatment of neurodegenerative diseases. Additionally, research is needed to develop more efficient methods for synthesizing N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine and improving its solubility in water.

Synthesis Methods

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine can be achieved through various methods, including the reaction of 1,3-benzodioxole with hydrazine hydrate and triethyl orthoformate. Another method involves the reaction of 1,3-benzodioxole with hydrazine hydrate and 1,1,1-trichloroacetone. Both methods have been shown to yield N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine in good yields and high purity.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has been the subject of various scientific research studies due to its potential applications in pharmacology and medicine. One of the most promising applications of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its use as a potential anti-cancer agent. Studies have shown that N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for further research in cancer treatment.

properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C10H10N4O2/c1-2-8-9(16-6-15-8)3-7(1)4-11-10-12-5-13-14-10/h1-3,5H,4,6H2,(H2,11,12,13,14)

InChI Key

NPGMTKIYCSSXFR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NN3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NN3

Origin of Product

United States

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